molecular formula C22H21BrClFO4 B2974597 Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 384373-33-5

Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2974597
CAS No.: 384373-33-5
M. Wt: 483.76
InChI Key: BYVNWIYFSYOQFT-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by:

  • Position 2: A bulky tert-butyl group.
  • Position 5: A (2-chloro-6-fluorophenyl)methoxy substituent.
  • Position 6: A bromine atom.
  • Ester group: Ethyl ester at position 2.

This structural configuration confers unique steric, electronic, and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrClFO4/c1-5-27-21(26)19-12-9-18(28-11-13-15(24)7-6-8-16(13)25)14(23)10-17(12)29-20(19)22(2,3)4/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVNWIYFSYOQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=CC=C3Cl)F)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring. This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the benzofuran core is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of a base like sodium hydride.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Substitution: Azido, thiocyanato, or amino derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Hydrolysis: Carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic semiconductors and light-emitting materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-tert-butyl-5

Biological Activity

Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and toxicity profiles.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core with multiple substituents, including bromine, chlorine, and fluorine atoms. The presence of these halogens can significantly influence the compound's biological activity by altering its pharmacokinetic properties and interaction with biological targets.

Recent studies have indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in metabolic pathways of pathogens, leading to reduced viability.
  • Interaction with Membrane Proteins : The compound may interact with membrane proteins, disrupting cellular processes essential for pathogen survival.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties.

Pathogen TypeMIC (µM)Reference
Staphylococcus aureus (Gram-positive)8
Escherichia coli (Gram-negative)Not active
Mycobacterium tuberculosis6

The compound shows selective activity against Gram-positive bacteria while displaying limited or no activity against Gram-negative strains, suggesting a specific interaction mechanism.

Cytotoxicity

Toxicity assessments reveal that while the compound is effective against certain pathogens, it also exhibits cytotoxic effects on human cell lines:

Cell LineIC50 (µM)Reference
HepG2 (Liver cancer)20
Vero (African green monkey kidney)15

These findings indicate a need for further investigation into the therapeutic index of the compound.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • In Vivo Studies : In animal models, administration of the compound resulted in significant reductions in bacterial load in infected tissues without severe adverse effects at therapeutic doses.
  • Combination Therapies : The compound has been evaluated in combination with other antimicrobial agents, demonstrating enhanced efficacy against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with five analogues from the literature:

Compound Position 2 Position 5 Position 6 Ester Group Molecular Weight (g/mol) XLogP3 Biological Activity
Target Compound tert-butyl (2-chloro-6-fluorophenyl)methoxy Br Ethyl ~497* ~6.5* Antifungal, cytotoxic (predicted)
Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate Methyl 2-ethoxy-1-methyl-2-oxoethoxy Br Ethyl 415.3 5.7 Not reported
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Methyl Propenoxy-phenyl Br Ethyl 415.3 5.7 Cytotoxic (analogue data)
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl 4-fluorophenyl-oxoethoxy Br Ethyl 497.3 6.4 Not reported
2-Methoxyethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Methyl (2,6-dichlorophenyl)methoxy Br Methoxyethyl 485.96 ~6.0* Antimicrobial (predicted)
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Methyl Propenoxy-phenyl Br Methyl 400.03 ~5.5* Cytotoxic (analogue data)

*Estimated based on structural similarity.

Key Comparative Insights

Steric and Electronic Effects
  • Position 2 : The tert-butyl group in the target compound introduces significant steric bulk compared to methyl or phenyl substituents in analogues . This bulk may reduce metabolic degradation but could also hinder binding to certain targets.
  • Position 5: The (2-chloro-6-fluorophenyl)methoxy group combines electron-withdrawing halogens (Cl, F) in a meta arrangement, differing from analogues with dichlorophenyl or non-halogenated propenoxy groups . This configuration may enhance stability and specificity in microbial enzyme inhibition .
Pharmacokinetic Implications
  • Lipophilicity : The tert-butyl group and halogenated aromatic ring likely increase the target’s XLogP3 (~6.5) compared to analogues with methyl esters (e.g., XLogP3 = 5.5 for ). Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.

Q & A

Basic: What synthetic strategies are commonly employed to prepare this benzofuran derivative, and which reaction conditions are critical for high yield?

Answer:
The synthesis typically involves multi-step functionalization of the benzofuran core. Key steps include:

  • Halogenation : Introducing bromine at the 6-position via electrophilic substitution, requiring controlled temperatures (0–5°C) to avoid over-halogenation.
  • Etherification : The 5-methoxy group is installed using a Williamson ether synthesis, where NaH in THF deprotonates the hydroxyl group, followed by reaction with (2-chloro-6-fluorophenyl)methyl chloride .
  • Esterification : Ethyl esterification at the 3-position is achieved via acid-catalyzed condensation.

Critical conditions include anhydrous solvents (e.g., dry THF), strict temperature control during NaH-mediated reactions, and purification via column chromatography (ethyl acetate/hexane gradients) to isolate intermediates .

Advanced: How can reaction conditions be optimized to suppress side reactions during tert-butyl group introduction at the 2-position?

Answer:
The tert-butyl group’s steric bulk necessitates careful optimization:

  • Reagent Choice : Use tert-butyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance solubility in polar aprotic solvents like DMF.
  • Temperature : Maintain 40–50°C to balance reaction rate and selectivity, avoiding higher temperatures that promote elimination.
  • Monitoring : Employ TLC or in-situ FTIR to detect early-stage byproducts (e.g., dehydrohalogenation products). Adjust stoichiometry (1.2–1.5 eq tert-butyl bromide) if dimerization is observed .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions. The tert-butyl group appears as a singlet (~1.3 ppm), while the benzofuran protons show distinct coupling patterns .
  • X-ray Crystallography : Resolves steric effects and intermolecular interactions. For example, hydrogen bonding between carboxylate and methoxy groups can form centrosymmetric dimers, as seen in analogous benzofuran structures .
  • HRMS : Validates molecular weight, particularly for bromine/chlorine isotopic patterns.

Advanced: How do steric and electronic effects of the tert-butyl and chloro-fluorophenyl groups influence reactivity and crystallinity?

Answer:

  • Steric Effects : The tert-butyl group at the 2-position hinders electrophilic attack at adjacent positions, directing reactivity to the 5- and 6-positions. This also impacts crystal packing by reducing π-π stacking, favoring hydrogen-bonded networks .
  • Electronic Effects : The electron-withdrawing chloro-fluorophenyl methoxy group deactivates the benzofuran ring, requiring harsher conditions for subsequent nucleophilic substitutions. DFT calculations can model charge distribution to predict reactivity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Purity Validation : Use HPLC (≥95% purity threshold) to rule out impurities as confounding factors .
  • Structural Confirmation : Re-analyze disputed samples via X-ray crystallography to verify substituent positions, as misassignment of methoxy/halogen groups can alter activity .
  • Assay Standardization : Compare results under consistent conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzofuran core.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group.
  • Solubility : For long-term stability in solution, use anhydrous DMSO or THF, avoiding protic solvents like methanol .

Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Model membrane permeability using logP values (predicted ~3.8 via ChemDraw).
  • Docking Studies : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina, focusing on the benzofuran core’s interaction with hydrophobic pockets.
  • ADMET Prediction : Tools like SwissADME assess metabolic susceptibility, particularly esterase-mediated hydrolysis of the ethyl carboxylate .

Basic: How can researchers confirm the regioselectivity of bromine insertion at the 6-position?

Answer:

  • Isotopic Labeling : Use ⁷⁹Br/⁸¹Br NMR to track bromine incorporation.
  • Competitive Experiments : Compare reactivity with substrates lacking the tert-butyl group; steric hindrance at the 2-position directs bromine to the 6-position .

Advanced: What strategies mitigate racemization during chiral center formation in analogs of this compound?

Answer:

  • Chiral Auxiliaries : Temporarily install a tert-butoxycarbonyl (Boc) group to stabilize intermediates, as seen in thiophene carboxylate syntheses .
  • Low-Temperature Conditions : Perform asymmetric alkylations at –78°C to slow racemization kinetics.
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Advanced: How can substituent effects on bioactivity be systematically studied?

Answer:

  • SAR Libraries : Synthesize analogs with variations at the 5-methoxy (e.g., replacing chloro-fluorophenyl with methoxyphenyl) and 6-bromo (e.g., Cl, I) positions.
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models.
  • In Silico QSAR : Train models on existing bioactivity data to predict novel derivatives’ potency .

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